molecular formula C6H13NO B121133 3-Aminocyclohexanol CAS No. 6850-39-1

3-Aminocyclohexanol

Cat. No. B121133
CAS RN: 6850-39-1
M. Wt: 115.17 g/mol
InChI Key: NIQIPYGXPZUDDP-UHFFFAOYSA-N
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Description

3-Aminocyclohexanol is a compound of interest in the field of organic chemistry due to its potential applications in the synthesis of various chemical products. It serves as a building block for the creation of complex molecules, including pharmaceuticals and materials with unique chemical properties.

Synthesis Analysis

The synthesis of derivatives of 3-aminocyclohexanol has been explored through various methods. One approach involves the ammonium-directed, metal-free oxidation of 3-(N,N-dibenzylamino)cyclohex-1-ene, which facilitates the synthesis of diastereoisomers of 3-aminocyclohexane-1,2-diol with high diastereomeric excess . Another method includes the use of FeCl3/SiO2 nanoparticles as a catalyst for the synthesis of 2-aminocyclohex-1-ene-1-carboxylic esters through a one-pot three-component condensation reaction, which offers advantages such as high yields and the use of inexpensive and reusable catalysts . Additionally, the reaction of cyclohexylisocyanide with 2-aminopyridine-3-carboxylic acid in the presence of benzaldehyde derivatives has been used to synthesize 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids efficiently .

Molecular Structure Analysis

The molecular structure of 3-aminocyclohexanol derivatives has been characterized using various spectroscopic techniques. For instance, the synthesized products in the study involving cyclohexylisocyanide were characterized by IR, 1H, 13C NMR, and mass spectroscopy, as well as CHN-O analysis . X-ray crystallography has also been employed to investigate the conformational properties of stereoisomeric derivatives, revealing the existence of bisaxial and trisaxial conformations stabilized by intramolecular hydrogen bonds in aprotic solvents .

Chemical Reactions Analysis

3-Aminocyclohexanol and its derivatives participate in a variety of chemical reactions. The solvomercuration reaction of cyclohexenols has been used to yield cis/trans-diols, which can then be converted into cis-amino alcohols through SN2 reactions followed by reduction with LiAlH4 . The reactivity of these compounds allows for the creation of diverse molecular structures, as demonstrated by the synthesis of 3-aminocyclopenta[b]indoles through a formal [3+2] cycloaddition reaction catalyzed by a chiral phosphoric acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-aminocyclohexanol derivatives are influenced by their molecular structure. For example, the conformational analysis of these compounds has shown that different solvent environments can lead to the predominance of various conformations, which can affect their reactivity and physical properties . The crystal structure of 1-amino-3,5-diphenyl-2,4,4,6,6-pentacyano-1-cyclohexene revealed a distorted ring structure and steric effects that impact bond lengths, which could influence the compound's chemical behavior .

Scientific Research Applications

  • Chiral Separation and Synthesis : Brocklehurst et al. (2011) demonstrated the use of 3-Aminocyclohexanol in the preparative-scale synthesis of (1S,3S)-3-aminocyclohexanol. They employed enzymatic kinetic resolution and diastereoisomeric salt formation as complementary methods for chiral separation of cis-/trans-enantiomers of 3-Aminocyclohexanol (Brocklehurst et al., 2011).

  • Intermediate in Medicinal Chemistry : Álvarez-Pérez and Marco-Contelles (2009) described the synthesis of N-substituted cyclohex-3-enamines from trans-4-aminocyclohexanol hydrochloride, highlighting its potential as an intermediate in medicinal chemistry due to its tolerance of a broad variety of functional groups and scalability (Álvarez-Pérez & Marco-Contelles, 2009).

  • Ligands in Asymmetric Catalysis : Schiffers et al. (2006) developed a method for the resolution of racemic 2-aminocyclohexanol derivatives, delivering enantiomers with high enantiomeric excess. These derivatives were used as ligands in asymmetric catalysis, showcasing the versatility of 3-Aminocyclohexanol derivatives in this field (Schiffers et al., 2006).

  • Enzymatic Acylation : Levy, Gonzalo, and Gotor (2004) reported on the enzymatic acylation of N-protected cis-and trans-1,3-aminocyclohexanols, achieving high enantioselectivities and obtaining enantiomerically pure 3-aminocyclohexanols (Levy, Gonzalo, & Gotor, 2004).

  • Photochemical Transformations : Cantrell (1971) investigated the photochemical addition reactions of some 3-aminocyclohexenones, demonstrating their potential in the field of photochemistry (Cantrell, 1971).

properties

IUPAC Name

3-aminocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQIPYGXPZUDDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20902517
Record name NoName_3027
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminocyclohexanol

CAS RN

6850-39-1
Record name 3-Aminocyclohexanol
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Record name 3-Aminocyclohexanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
RR Burford, FR Hewgill, PR Jefferies - Journal of the Chemical Society …, 1957 - pubs.rsc.org
… cis-3-Aminocyclohexanol has been prepared … a preparation of cis-3-aminocyclohexanol using the stereospecific … I) from which cis-3-aminocyclohexanol was obtained by basic hydrolysis…
Number of citations: 11 pubs.rsc.org
CE Brocklehurst, K Laumen, L La Vecchia… - … Process Research & …, 2011 - ACS Publications
… of (1S,3S)-3-aminocyclohexanol by either enzymatic kinetic … , (1S,3S)-3-aminocyclohexanol (R)-mandelate, can be … (1S,3S)-3-aminocyclohexanol, by ion-exchange chromatography…
Number of citations: 32 pubs.acs.org
PR de Oliveira, RV Viesser, PG Guerrero Jr… - Spectrochimica Acta Part …, 2011 - Elsevier
… The analysis of concentration effects in the 1 H NMR data of cis-3-aminocyclohexanol (ACOL) showed that its diequatorial conformer changes from 60% at 0.01 mol L −1 to 70% at 0.40 …
Number of citations: 14 www.sciencedirect.com
P Bernardelli, M Bladon, E Lorthiois, AC Manage… - Tetrahedron …, 2004 - Elsevier
… The desired trans-3-aminocyclohexanol was acetylated and the material subjected to enzyme ester hydrolysis. An enzyme screen was carried out at this stage for resolution of 3 …
Number of citations: 11 www.sciencedirect.com
M Takasuka - Spectroscopy Letters, 1981 - Taylor & Francis
… integrated intensity of the OH stretching band; because ciscyclohexane-1,3-diol may coexist at conformational equilibrium, diaxial OH ediequatorial OH, and the OH stretching …
Number of citations: 1 www.tandfonline.com
R Palin, L Abernethy, N Ansari, K Cameron… - Bioorganic & medicinal …, 2011 - Elsevier
… Substitution of the isoxazole-3-carboxamide with the bespoke 1S, 3R-3-aminocyclohexanol motif afforded the requisite balance of potency and solubility. Compounds 32 and 40 were …
Number of citations: 29 www.sciencedirect.com
HJ Schaeffer, KK Kaistha, SK Chakraborti - Journal of Pharmaceutical …, 1964 - Elsevier
… with trans- and cis-3-aminocyclohexanol followed by ring closure of the resultant pyrimidine to the desired urines. Several 6-substituted analogs of IV and XI were prepared by …
Number of citations: 19 www.sciencedirect.com
AG Renwick, RT Williams - Biochemical journal, 1972 - portlandpress.com
… trans-3-Aminocyclohexanol was obtained as the white crystalline hydrogen oxalate (6g), mp 193195C, and cis-3-aminocyclohexanol as a gum of its hydroperchlorate salt [Burckhardt et …
Number of citations: 86 portlandpress.com
PR de Oliveira, RV Viesser, PG Guerrero Jr… - … ACTA PART A …, 2011 - bv.fapesp.br
… The analysis of concentration effects in the (1)H NMR data of cis-3-aminocyclohexanol (ACOL) showed that its diequatorial conformer changes from 60%at 0.01 mol L(-1) to 70% at 0.40 …
Number of citations: 2 bv.fapesp.br
J Hilton, MD Walker - Biochemical Pharmacology, 1975 - Elsevier
… oxalate and 144 145” for the cis-3-aminocyclohexanol … (is-3aminocyclohexanol and rrurls-3-aminocyclohexanol were added directly to the solution of 2,4-dinitrophenylsulfonate …
Number of citations: 48 www.sciencedirect.com

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